1'-[2-(dimethylamino)ethyl]-4'-hydroxy-3'-[(5-methylfuran-2-yl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
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Overview
Description
1’-[2-(dimethylamino)ethyl]-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is a complex organic compound that features a spiro[indole-3,2’-pyrrole] core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[2-(dimethylamino)ethyl]-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione typically involves multi-step organic reactions. The key steps include:
Formation of the spiro[indole-3,2’-pyrrole] core: This can be achieved through a cyclization reaction involving an indole derivative and a suitable pyrrole precursor.
Introduction of the dimethylaminoethyl group: This step often involves a substitution reaction where a dimethylaminoethyl group is introduced to the indole ring.
Attachment of the hydroxy and carbonyl groups: These functional groups are typically introduced through oxidation reactions and acylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1’-[2-(dimethylamino)ethyl]-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The carbonyl group can be reduced to a hydroxy group or an alkyl group.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol or alkane.
Scientific Research Applications
1’-[2-(dimethylamino)ethyl]-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Material Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1’-[2-(dimethylamino)ethyl]-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves its interaction with specific molecular targets. These targets may include:
Neurotransmitter Receptors: The dimethylaminoethyl group can interact with neurotransmitter receptors, potentially modulating their activity.
Enzymes: The compound may inhibit or activate specific enzymes, affecting various metabolic pathways.
Cellular Pathways: It can influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Dimethylamino)ethyl]-1H-indole-3-carbaldehyde: This compound shares the indole core and dimethylaminoethyl group but lacks the spiro[pyrrole] structure.
5-Methoxy-3-methyl-1H-indole-2-carbaldehyde: Similar indole core with different functional groups.
Uniqueness
1’-[2-(dimethylamino)ethyl]-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is unique due to its spiro[indole-3,2’-pyrrole] core, which imparts distinct structural and electronic properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H27N3O5 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
1'-[2-(dimethylamino)ethyl]-3'-hydroxy-4'-(5-methylfuran-2-carbonyl)-1-propylspiro[indole-3,5'-pyrrole]-2,2'-dione |
InChI |
InChI=1S/C24H27N3O5/c1-5-12-26-17-9-7-6-8-16(17)24(23(26)31)19(20(28)18-11-10-15(2)32-18)21(29)22(30)27(24)14-13-25(3)4/h6-11,29H,5,12-14H2,1-4H3 |
InChI Key |
FTNBTTWFVSCNHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CCN(C)C)O)C(=O)C4=CC=C(O4)C |
Origin of Product |
United States |
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